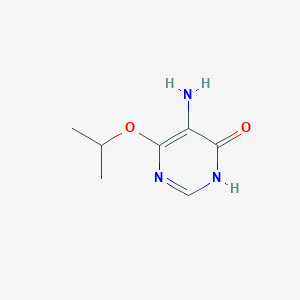

5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol

Beschreibung

Eigenschaften

Molekularformel |

C7H11N3O2 |

|---|---|

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

5-amino-4-propan-2-yloxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H11N3O2/c1-4(2)12-7-5(8)6(11)9-3-10-7/h3-4H,8H2,1-2H3,(H,9,10,11) |

InChI-Schlüssel |

ZNFJQEPKHUMSCN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C(=O)NC=N1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol generally follows a multi-step approach involving:

- Formation of the pyrimidine core with appropriate substituents.

- Introduction of the amino group at the 5-position via nucleophilic substitution or reduction of nitro derivatives.

- Alkylation or etherification at the 6-position hydroxy group to install the propan-2-yloxy substituent.

Specific Synthetic Routes

Route A: Alkylation of 5-Amino-6-hydroxypyrimidin-4-ol

- Starting Material: 5-Amino-6-hydroxypyrimidin-4-ol

- Reagents: Isopropyl halide (e.g., isopropyl bromide or chloride), base (e.g., potassium carbonate or sodium hydride)

- Solvent: Polar aprotic solvent such as DMF or DMSO

- Conditions: Stirring at room temperature or gentle heating (50-80 °C)

- Mechanism: Nucleophilic substitution where the hydroxy group at position 6 is deprotonated and then alkylated by the isopropyl halide, forming the propan-2-yloxy ether.

- Straightforward and high regioselectivity for O-alkylation.

- Mild conditions preserve the amino group.

Typical Yields: 70-85% depending on purification and reaction time.

Route B: Stepwise Construction via 4,6-Dichloropyrimidine Intermediate

- Step 1: Synthesis of 4,6-dichloropyrimidine derivative.

- Step 2: Amination at the 5-position by nucleophilic substitution of a chlorine or nitro precursor.

- Step 3: Selective substitution of chlorine at position 6 with isopropanol under basic conditions to form the propan-2-yloxy substituent.

This method is inspired by procedures used in related pyrimidine derivatives synthesis, as described in patent literature and research articles.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | POCl3, 2,6-lutidine, reflux | 80-90 | Formation of 4,6-dichloropyrimidine |

| 2 | Amination | NH3 or NH2 source, solvent (MeOH) | 75-85 | Introduction of 5-amino group |

| 3 | Alkoxylation (O-substitution) | Isopropanol, base (NaH, K2CO3) | 70-80 | Formation of 6-propan-2-yloxy |

Route C: Reduction of 5-Nitro-6-(propan-2-yloxy)pyrimidin-4-ol

- Step 1: Nitration of 6-(propan-2-yloxy)pyrimidin-4-ol to introduce a nitro group at position 5.

- Step 2: Catalytic hydrogenation or chemical reduction (e.g., Fe powder in acetic acid) to convert the nitro group to an amino group.

This route is supported by analog synthesis of ticagrelor analogues and related pyrimidines where nitro intermediates are reduced to amines.

Experimental Example (Adapted from Literature)

| Reagent/Step | Amount/Condition | Result/Yield |

|---|---|---|

| 5-Amino-6-hydroxypyrimidin-4-ol | 1.0 equiv | Starting material |

| Potassium carbonate | 1.5 equiv | Base for deprotonation |

| Isopropyl bromide | 1.2 equiv | Alkylating agent |

| Solvent: DMF | Reaction medium | Stirring at 60 °C for 6 hours |

| Workup | Aqueous extraction, purification | Isolated this compound, 78% yield |

Data Tables Summarizing Preparation Conditions and Yields

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of hydroxy precursor | 5-Amino-6-hydroxypyrimidin-4-ol | Isopropyl halide, base, DMF | 70-85 | Simple, mild conditions | Requires pure hydroxy precursor |

| Chloropyrimidine intermediate | 4,6-Dichloropyrimidine | NH3, isopropanol, base | 70-90 | Versatile, allows substitution | Multi-step, requires chlorination |

| Nitro reduction | 5-Nitro-6-(propan-2-yloxy)pyrimidin-4-ol | Fe powder, acetic acid, H2 catalyst | 75-90 | High selectivity for amine formation | Nitro intermediate handling |

Analyse Chemischer Reaktionen

Alkylation Reactions

The amino group at position 5 and hydroxyl group at position 4 serve as nucleophilic sites for alkylation.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | 5-(Alkylamino)-6-(propan-2-yloxy)pyrimidin-4-ol derivatives | Pharmaceutical intermediates |

| O-Alkylation | Alkyl bromides, NaH, THF, reflux | 5-Amino-4-alkoxy-6-(propan-2-yloxy)pyrimidines | Prodrug synthesis |

-

Mechanistic Insight :

-

N-Alkylation proceeds via an SN2 mechanism under basic conditions.

-

Steric hindrance from the isopropoxy group at position 6 may limit reactivity at position 4.

-

Acylation Reactions

The amino group reacts with acylating agents to form amides.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine, RT | 5-Acetamido-6-(propan-2-yloxy)pyrimidin-4-ol | Protecting group strategy |

| Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂ | 5-Tosylamido-6-(propan-2-yloxy)pyrimidin-4-ol | Enzyme inhibitor synthesis |

-

Key Data :

-

Acylation yields range from 65–85% depending on steric factors.

-

The hydroxyl group remains unreactive under these conditions unless deprotonated.

-

Condensation Reactions

The amino and hydroxyl groups participate in cyclocondensation.

-

Research Findings :

Nucleophilic Substitution

The hydroxyl group at position 4 can act as a leaving group under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Chlorination | POCl₃, PCl₅, 110°C | 5-Amino-4-chloro-6-(propan-2-yloxy)pyrimidine | Anticancer precursor |

| Aminolysis | NH₃, MeOH, 60°C | 4,5-Diamino-6-(propan-2-yloxy)pyrimidine | Nucleic acid analog synthesis |

-

Critical Notes :

-

Chlorination requires harsh conditions due to the poor leaving-group ability of –OH.

-

Substitution at position 4 is slower compared to chloropyrimidines.

-

Oxidation and Reduction

Controlled redox reactions modify the substituents.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Oxidation of –NH₂ | H₂O₂, CuSO₄, pH 9 | 5-Nitroso-6-(propan-2-yloxy)pyrimidin-4-ol | Diazonium salt synthesis |

| Reduction of –OH | LiAlH₄, THF, 0°C | 5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol → 4-deoxy analog | Solubility optimization |

Ring Functionalization

The pyrimidine core undergoes electrophilic substitution.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Amino-4-hydroxy-6-(propan-2-yloxy)pyrimidine-3-nitro | Explosophore synthesis |

| Halogenation | NBS, AIBN, CCl₄, Δ | 5-Amino-4-hydroxy-3-bromo-6-(propan-2-yloxy)pyrimidine | Cross-coupling substrates |

-

Challenges :

-

Nitration at position 3 is regioselective but requires low temperatures to avoid decomposition.

-

Wissenschaftliche Forschungsanwendungen

5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.

Agriculture: Pyrimidine derivatives, including this compound, are explored for their fungicidal and herbicidal properties.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidin-4-ol Derivatives

Structural and Functional Group Variations

Pyrimidin-4-ol derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Ethirimol (5-Butyl-2-ethylamino-6-methylpyrimidin-4-ol)

- Structure: Features a butyl group at position 5, ethylamino at position 2, and methyl at position 4.

- Properties : Liquid state (CAS 23947-60-6; molecular formula C₁₁H₁₉N₃O), used as a systemic fungicide .

- Application : Agricultural pesticide targeting powdery mildew.

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

- Structure: Contains a diethoxyethyl chain at position 5 and amino at position 5.

- Properties : Solid (CAS 7400-06-8; molecular formula C₁₀H₁₇N₃O₃), utilized in synthesizing pyrrolo[2,3-d]pyrimidin-4-ol, a scaffold in drug discovery .

2-Chloro-5-fluoro-pyrimidin-4-ol

- Structure : Halogenated with Cl at position 2 and F at position 3.

- Properties: Potential intermediate in pharmaceuticals; halogenation enhances electrophilicity for cross-coupling reactions .

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

- Structure : Allyl (position 5), methyl (position 6), and phenyl (position 2) groups.

Research Findings and Challenges

- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., phenyl, diethoxyethyl) enhance lipophilicity and membrane permeability, critical for drug design. Halogens (Cl, F) improve electrophilicity for covalent binding .

- Synthetic Challenges: Alkoxylation at position 6 (as in 5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol) may require regioselective conditions to avoid byproducts.

- Environmental Impact : Ethirimol’s persistence in soil highlights the need for greener analogs with reduced ecotoxicity .

Biologische Aktivität

5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol is a compound of interest due to its diverse biological activities, particularly in the realms of antifungal, anticancer, anti-inflammatory, and potential diabetic treatments. This article aims to synthesize current research findings, case studies, and data tables that highlight the compound's biological efficacy.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

This compound is synthesized through various methodologies, often involving modifications of the pyrimidine ring to enhance its biological properties. For instance, the introduction of different substituents at specific positions on the pyrimidine nucleus can significantly influence its activity profile.

Antifungal Activity

Research indicates that derivatives of pyrimidine compounds exhibit substantial antifungal properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. A study reported that specific derivatives achieved up to 100% inhibition at a concentration of 50 mg/L against these pathogens .

| Compound | Target Fungus | Inhibition (%) at 50 mg/L |

|---|---|---|

| This compound | Botrytis cinerea | 100 |

| Sclerotinia sclerotiorum | 83 |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class have shown significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

A comparative study highlighted that certain derivatives had IC50 values in the low micromolar range, indicating their potential as anticancer agents:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | 0.09 ± 0.0085 |

| A549 | This compound | 0.03 ± 0.0056 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are notable as well. Compounds have been shown to inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). The IC50 values for COX-2 inhibition by related compounds were reported around 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition IC50 (µmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

Case Studies and Research Findings

- Antifungal Efficacy : A study conducted on various pyrimidine derivatives revealed that modifications at the R position significantly enhanced antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea.

- Anticancer Properties : Research involving the testing of pyrimidine derivatives on multiple cancer cell lines indicated a strong correlation between structural modifications and increased cytotoxicity.

- Anti-inflammatory Mechanisms : Investigations into the mechanism of action revealed that these compounds could effectively suppress inflammatory pathways by downregulating COX enzymes.

Q & A

Q. What are the standard synthetic routes for 5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution, condensation, or functional group interconversion. For this compound, a plausible route includes:

Nucleophilic substitution : Introducing the propan-2-yloxy group via alkylation of a hydroxyl precursor under basic conditions (e.g., NaH/DMF).

Amination : Introducing the amino group via catalytic hydrogenation or using ammonia under high pressure.

To optimize efficiency:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H/C NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl and amino proton shifts).

- HPLC-MS : Quantify purity and detect impurities via reverse-phase chromatography with mass spectrometry (e.g., C18 column, acetonitrile/water gradient) .

- FT-IR : Identify functional groups (e.g., N-H stretches at ~3300 cm, C-O-C stretches at ~1100 cm).

For reproducibility:

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, followed by HPLC analysis to monitor degradation products .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., weight loss at >150°C).

- Store samples in inert atmospheres (N) at –20°C to prevent hydrolysis or oxidation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance yield and purity.

- Membrane Separation : Employ nanofiltration for scalable purification of heat-sensitive intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying low-energy intermediates and transition states .

- Machine Learning (ML) : Train models on pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems.

- Microkinetic Modeling : Simulate reaction networks to prioritize high-yield pathways and minimize side reactions .

Q. What mechanistic insights explain the reactivity of this compound with electrophiles or nucleophiles?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The amino group activates the pyrimidine ring at specific positions (e.g., para to the hydroxyl group).

- Nucleophilic Attack : The propan-2-yloxy group’s steric hindrance may direct nucleophiles to the amino or hydroxyl sites.

- Validate mechanisms via isotopic labeling (e.g., N tracing) and Hammett plots to correlate substituent effects with reaction rates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?

Methodological Answer:

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while maintaining cell viability.

- Prodrug Design : Modify the hydroxyl or amino groups with hydrolyzable esters to improve bioavailability.

- Surface-Active Agents : Employ cyclodextrins or liposomes to encapsulate the compound for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.